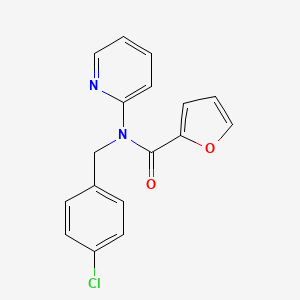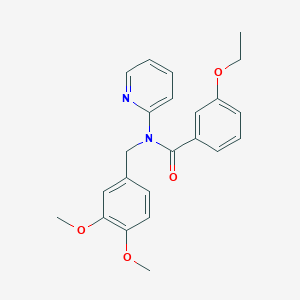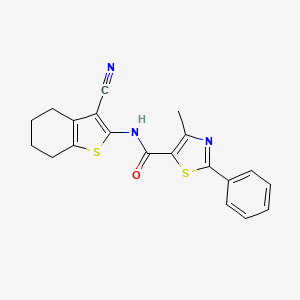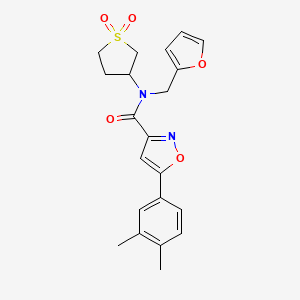![molecular formula C18H16N4O3S2 B14986041 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986041.png)
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety, a sulfonyl group, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline ring.
Sulfonylation: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Thiadiazole Ring Formation: The final step involves the cyclization of the sulfonylated intermediate with a thiosemicarbazide derivative under oxidative conditions to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biology and Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly as potential inhibitors of enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe in biochemical assays to study the function of specific proteins or pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiadiazole groups can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
N-[4-(1,2,3,4-Tetrahydroquinoline-1-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: can be compared with other sulfonyl and thiadiazole-containing compounds, such as:
Uniqueness:
- The combination of the tetrahydroquinoline, sulfonyl, and thiadiazole moieties in a single molecule is unique, providing a distinct set of chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C18H16N4O3S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H16N4O3S2/c23-18(16-12-26-21-20-16)19-14-7-9-15(10-8-14)27(24,25)22-11-3-5-13-4-1-2-6-17(13)22/h1-2,4,6-10,12H,3,5,11H2,(H,19,23) |
InChI 键 |
QFCKSRPUJDXTCU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CSN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinylmethyl)acetamide](/img/structure/B14985974.png)


![1-[(4-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985986.png)
![N-(9H-fluoren-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B14985989.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14985997.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B14986004.png)



![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986061.png)
![5-(3,4-dimethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14986062.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B14986065.png)
